![molecular formula C13H11ClO4S2 B068548 Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate CAS No. 175137-60-7](/img/structure/B68548.png)
Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate
Overview
Description
Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate is an organic compound that belongs to the class of sulfonyl thiophenes This compound is characterized by the presence of a thiophene ring substituted with a methyl group, a carboxylate ester, and a sulfonyl group attached to a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiophene derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(4-bromophenyl)sulfonyl]-3-methylthiophene-2-carboxylate: Similar structure with a bromine atom instead of chlorine.
Methyl 4-[(4-methylphenyl)sulfonyl]-3-methylthiophene-2-carboxylate: Similar structure with a methyl group instead of chlorine.
Methyl 4-[(4-nitrophenyl)sulfonyl]-3-methylthiophene-2-carboxylate: Similar structure with a nitro group instead of chlorine.
Uniqueness
Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate is unique due to the presence of the chlorophenyl sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.
Biological Activity
Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate, with the CAS number 175137-60-7, is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by its thiophene ring structure, which is modified by a sulfonyl group and a chlorophenyl moiety. The unique combination of these functional groups contributes to its pharmacological potential.
- Molecular Formula : C13H11ClO4S2
- Molecular Weight : 330.81 g/mol
- Structure : The compound features a thiophene ring, a sulfonyl group, and a methyl ester, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl and carbonyl groups can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzymatic activity.
- Protein Binding : The compound may interact with proteins such as bovine serum albumin (BSA), influencing pharmacokinetics and bioavailability.
- Antimicrobial Activity : The structural components allow for interactions with bacterial cell membranes and enzymatic pathways critical for bacterial survival.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study showed moderate to strong activity against various strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has demonstrated strong inhibitory effects on urease and acetylcholinesterase (AChE) enzymes. These activities are relevant in treating conditions like urinary tract infections and Alzheimer's disease, respectively .
Case Studies and Research Findings
- Antibacterial Screening : A series of synthesized derivatives were tested for antibacterial efficacy. Compounds with similar structural motifs showed effective inhibition against multiple bacterial strains, highlighting the potential of thiophene derivatives in antibiotic development .
- Enzyme Inhibition Studies : In vitro studies demonstrated that several derivatives exhibited strong urease inhibition, making them candidates for further development as therapeutic agents against urea-splitting bacteria .
- Molecular Docking Studies : Computational studies have illustrated how these compounds interact with target proteins at the molecular level, providing insights into their binding affinities and potential therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Antibacterial Activity | AChE Inhibition | Urease Inhibition |
---|---|---|---|
This compound | Moderate to strong | Strong | Strong |
Related Thiophene Derivative A | Weak | Moderate | Moderate |
Related Thiophene Derivative B | Strong | Weak | Strong |
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)sulfonyl-3-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S2/c1-8-11(7-19-12(8)13(15)18-2)20(16,17)10-5-3-9(14)4-6-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCQNXGCCPPUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380931 | |
Record name | Methyl 4-(4-chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-60-7 | |
Record name | Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(4-chlorobenzene-1-sulfonyl)-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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